N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide
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Overview
Description
N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide is a compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit certain enzymes, making it a valuable candidate for pharmaceutical research.
Preparation Methods
The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse amides, which can be further studied for their inhibitory properties.
Chemical Reactions Analysis
N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include mild temperatures and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to create structurally diverse compounds.
Biology: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme functions and interactions.
Medicine: Due to its inhibitory properties, it is being researched as a potential pharmaceutical drug for treating diseases related to enzyme dysfunction.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide involves its ability to inhibit carbonic anhydrases, a class of enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing it from catalyzing the reaction. The molecular targets and pathways involved include various isoforms of carbonic anhydrases, both human and bacterial .
Comparison with Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of elevated intraocular pressure.
What sets this compound apart is its structural diversity and the potential for creating a wide range of derivatives with varying inhibitory properties .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S3/c14-22(18,19)11-5-3-9(4-6-11)15-13(20)16-12(17)8-10-2-1-7-21-10/h1-7H,8H2,(H2,14,18,19)(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXITFZLJFBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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